2-(1,2-oxazol-4-yl)ethane-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1,2-oxazol-4-yl)ethane-1-thiol” is a chemical compound that belongs to the class of oxazoles. Oxazoles are a type of heterocyclic compound that contain an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound you’re asking about, “2-(1,2-oxazol-4-yl)ethane-1-thiol”, is not widely documented, but it likely shares some properties with other oxazoles.

Synthesis Analysis

The synthesis of oxazole derivatives often involves reactions with amidoximes and benzyl thiols . In one example, a simple and efficient one-pot intermolecular annulation reaction was developed for the synthesis of 1,2,4-oxadiazoles from amidoximes and benzyl thiols .Molecular Structure Analysis

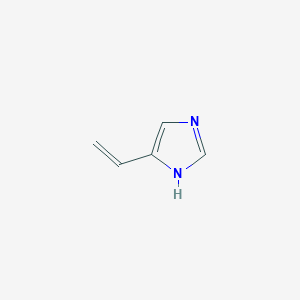

The molecular structure of oxazole derivatives typically includes one oxygen atom and one nitrogen atom in a five-membered ring . The specific structure of “2-(1,2-oxazol-4-yl)ethane-1-thiol” is not widely documented, but it likely contains these elements.Physical And Chemical Properties Analysis

Oxazoles are stable compounds that are often liquid at room temperature . The specific physical and chemical properties of “2-(1,2-oxazol-4-yl)ethane-1-thiol” are not widely documented, but it likely shares some properties with other oxazoles.Mechanism of Action

Oxazole derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The mechanism of action of “2-(1,2-oxazol-4-yl)ethane-1-thiol” is not widely documented, but it likely shares some mechanisms with other oxazoles.

Safety and Hazards

The safety and hazards associated with oxazole derivatives depend on the specific compound. For example, one oxazole derivative, “2-(oxazol-4-yl)ethan-1-amine TFA”, has been associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,2-oxazol-4-yl)ethane-1-thiol involves the reaction of 2-bromoethanethiol with 4-amino-2-oxazole in the presence of a base.", "Starting Materials": [ "2-bromoethanethiol", "4-amino-2-oxazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-bromoethanethiol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 3: Add 4-amino-2-oxazole to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

CAS RN |

2302221-11-8 |

Product Name |

2-(1,2-oxazol-4-yl)ethane-1-thiol |

Molecular Formula |

C5H7NOS |

Molecular Weight |

129.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.